
1-Phenylbut-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbut-3-yn-2-amine is an organic compound with the molecular formula C10H11N It is characterized by a phenyl group attached to a butynyl chain with an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-yn-2-amine can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an appropriate amine under catalytic conditions. For instance, the reaction can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylbut-3-yn-2-one
Reduction: Phenylbut-3-ene-2-amine
Substitution: Various substituted phenylbut-3-yn-2-amines depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Phenylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenylbut-3-yn-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
- 1-Phenylbut-3-yn-1-amine
- 1-Phenylbut-3-yn-2-one
- Phenylacetylene
Comparison: 1-Phenylbut-3-yn-2-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 1-Phenylbut-3-yn-1-amine has a different position of the amine group, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-phenylbut-3-yn-2-amine |
InChI |
InChI=1S/C10H11N/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10H,8,11H2 |
Clave InChI |
NWWUPXXMVARFJI-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


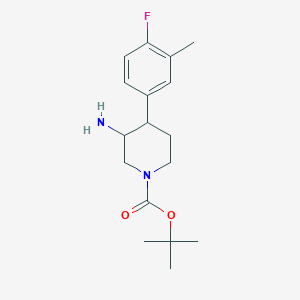
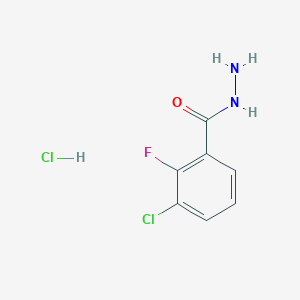
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
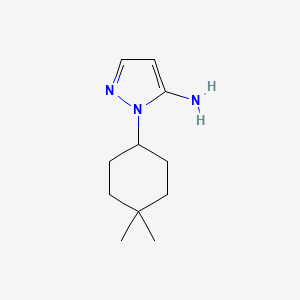
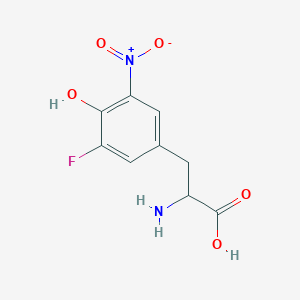
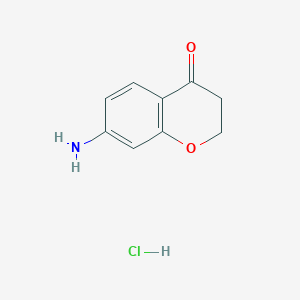
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
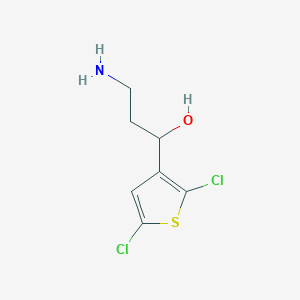
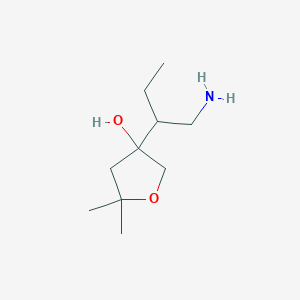

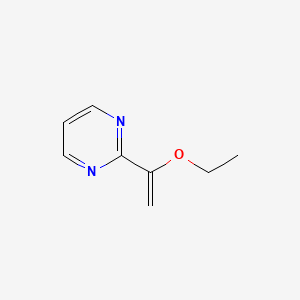
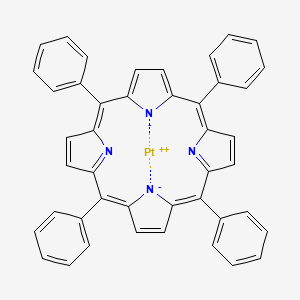
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
